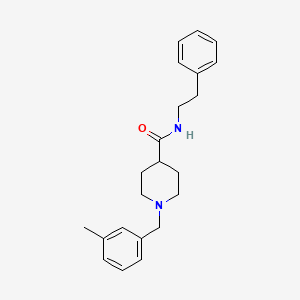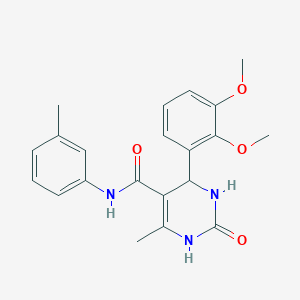
1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as MPPEP, is a chemical compound that belongs to the piperidine class of compounds. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G-protein-coupled receptor family. The mGluR5 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning and memory, anxiety, and addiction.
Mecanismo De Acción
The 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide receptor is a G-protein-coupled receptor that is involved in the modulation of synaptic transmission and plasticity. The activation of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP leads to the inhibition of these intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has been shown to have various biochemical and physiological effects. MPPEP has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MPPEP has also been shown to reduce the expression of various pro-inflammatory cytokines in the brain, which is thought to contribute to its neuroprotective effects. Additionally, MPPEP has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPEP has several advantages and limitations for use in laboratory experiments. The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP allows for the specific modulation of synaptic transmission and plasticity mediated by this receptor subtype. This specificity allows for the investigation of the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes and the development of novel therapeutic agents that target this receptor subtype. However, the use of MPPEP in laboratory experiments is limited by its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has opened up new avenues for the development of novel therapeutic agents for various neurological and psychiatric disorders. Future research in this area will focus on the development of more selective and potent 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide antagonists, the investigation of the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes, and the clinical translation of these findings to the development of novel therapeutic agents. Additionally, the development of new tools and techniques for the investigation of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide signaling pathways will be critical for the further understanding of the role of this receptor subtype in health and disease.
Métodos De Síntesis
The synthesis of MPPEP involves the reaction of 3-methylbenzylamine with 2-phenylethyl isocyanide to form the corresponding urea intermediate. The urea intermediate is then reacted with 4-piperidone hydrochloride to form MPPEP. The synthesis of MPPEP has been well-established in the literature, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MPPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide by MPPEP has been shown to have beneficial effects in animal models of depression, anxiety, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. MPPEP has also been investigated for its potential use as a cognitive enhancer and as a tool for studying the role of 1-(3-methylbenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in various physiological processes.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18-6-5-9-20(16-18)17-24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREWXHGEMOZIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)


![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)